molecular formula C8H3Cl2F5O B1410857 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride CAS No. 1807184-41-3

2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride

Cat. No.: B1410857
CAS No.: 1807184-41-3
M. Wt: 281 g/mol
InChI Key: ZIMFBKICCMTTTN-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H3Cl2F5O. It is known for its unique combination of chlorine, fluorine, and methoxy groups attached to a benzotrifluoride core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride typically involves the reaction of 2,3-dichlorobenzotrifluoride with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to optimized conditions. The process may include steps such as purification and distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may interact with enzymes or receptors, influencing biological pathways and exerting therapeutic effects. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

    2,3-Dichlorobenzotrifluoride: Shares the benzotrifluoride core but lacks the difluoromethoxy group.

    4-Chloro-2-(difluoromethoxy)benzotrifluoride: Similar structure but with different positioning of chlorine and difluoromethoxy groups.

Uniqueness: 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,3-dichloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-5-3(8(13,14)15)1-2-4(6(5)10)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMFBKICCMTTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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